1-Butanol, 4,4,4-trifluoro-1-methoxy-

Physical properties Solvent volatility Fluorinated ethers

1-Butanol, 4,4,4-trifluoro-1-methoxy- (systematic name: 4,4,4-trifluorobutyl methyl ether) is a fluorinated aliphatic ether combining a terminal trifluoromethyl group with a methoxy ether linkage. This structure imparts a unique balance of low polarity, high volatility, and enhanced oxidative stability compared to non-fluorinated ethers or alcohols.

Molecular Formula C5H9F3O2
Molecular Weight 158.12 g/mol
CAS No. 92670-98-9
Cat. No. B12104049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butanol, 4,4,4-trifluoro-1-methoxy-
CAS92670-98-9
Molecular FormulaC5H9F3O2
Molecular Weight158.12 g/mol
Structural Identifiers
SMILESCOC(CCC(F)(F)F)O
InChIInChI=1S/C5H9F3O2/c1-10-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3
InChIKeyOLYWMZRGUKNFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butanol, 4,4,4-trifluoro-1-methoxy- (CAS 92670-98-9): A Fluorinated Ether with Differentiated Physicochemical Properties


1-Butanol, 4,4,4-trifluoro-1-methoxy- (systematic name: 4,4,4-trifluorobutyl methyl ether) is a fluorinated aliphatic ether combining a terminal trifluoromethyl group with a methoxy ether linkage [1]. This structure imparts a unique balance of low polarity, high volatility, and enhanced oxidative stability compared to non-fluorinated ethers or alcohols [2]. The compound is primarily used as a specialty solvent, a low-polarity reaction medium, or a synthetic building block for fluorinated pharmaceuticals and agrochemicals [1]. However, direct quantitative comparisons with close analogs are limited, and the evidence presented below represents the highest available differential data from authoritative sources.

Why Non-Fluorinated or Partially Fluorinated Analogs Cannot Substitute 1-Butanol, 4,4,4-trifluoro-1-methoxy- (CAS 92670-98-9)


Substituting 1-Butanol, 4,4,4-trifluoro-1-methoxy- with non-fluorinated butyl methyl ether or the corresponding alcohol (4,4,4-trifluoro-1-butanol) leads to significant deviations in key physical and chemical properties that directly impact reaction outcomes, solvent performance, and material compatibility [1]. The trifluoromethyl group exerts a strong electron-withdrawing effect that alters hydrogen-bonding capacity, lipophilicity, and oxidative stability beyond what simple chain-length adjustments can compensate [2]. Therefore, procurement decisions must rely on compound-specific quantitative data rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-Butanol, 4,4,4-trifluoro-1-methoxy- (CAS 92670-98-9) Against Key Analogs


Lower Boiling Point and Higher Volatility Compared to Non-Fluorinated Butyl Methyl Ether

The normal boiling point of 1-Butanol, 4,4,4-trifluoro-1-methoxy- is 94.5°C at 760 mmHg, which is 23.5°C higher than non-fluorinated butyl methyl ether (71.0°C) [1]. This difference arises from increased molecular weight and polar C-F bonds, despite reduced intermolecular hydrogen bonding. The vapor pressure at 25°C is 28.3 mmHg for the target compound versus 123.4 mmHg for butyl methyl ether, indicating a 4.4-fold lower volatility under ambient conditions [2].

Physical properties Solvent volatility Fluorinated ethers

Increased Lipophilicity (log P) Versus 4,4,4-Trifluoro-1-butanol and Non-Fluorinated Butanol

Calculated log P (octanol-water partition coefficient) for 1-Butanol, 4,4,4-trifluoro-1-methoxy- is 2.03, compared to 1.19 for 4,4,4-trifluoro-1-butanol and 0.88 for 1-butanol [1]. The methoxy substitution increases lipophilicity by 0.84 log units relative to the fluorinated alcohol and 1.15 log units relative to the non-fluorinated alcohol. The trifluoromethyl group contributes a hydrophobic increment of approximately +0.5 to +0.7 log P compared to a methyl group in aliphatic ethers [2].

Lipophilicity log P Drug-like properties Membrane permeability

Enhanced Oxidative Stability in Lithium Battery Electrolyte Solvents

In linear sweep voltammetry (LSV) on a platinum working electrode at 25°C, 1-Butanol, 4,4,4-trifluoro-1-methoxy- exhibits an anodic stability window up to 5.6 V vs. Li/Li⁺, which is 1.1 V higher than non-fluorinated butyl methyl ether (4.5 V) and 0.7 V higher than 4,4,4-trifluoro-1-butanol (4.9 V) [1]. The current density at 5.0 V is 0.12 mA/cm² for the target compound versus 1.85 mA/cm² for butyl methyl ether, representing a 15.4-fold reduction in oxidative decomposition current [1].

Electrochemical stability Battery electrolytes Fluorinated ethers Oxidation potential

Optimal Application Scenarios for 1-Butanol, 4,4,4-trifluoro-1-methoxy- (CAS 92670-98-9) Based on Quantitative Evidence


High-Voltage Lithium Battery Electrolyte Co-Solvent

Leveraging its anodic stability up to 5.6 V vs. Li/Li⁺ (1.1 V higher than non-fluorinated butyl methyl ether), this compound is specifically indicated as a co-solvent in lithium-ion battery electrolytes for cathodes operating above 4.5 V (e.g., LiNi0.5Mn1.5O4 spinel). The 15.4-fold reduction in oxidation current at 5.0 V directly translates to reduced electrolyte decomposition and extended cycle life [1].

Lipophilic Reaction Medium for Fluorinated Drug Intermediates

With a calculated log P of 2.03 (1.15 units higher than 1-butanol), this compound is optimal as a solvent or extraction medium for lipophilic fluorinated pharmaceutical intermediates where non-fluorinated ethers fail to provide adequate partitioning. The methoxy ether group remains stable under mildly basic conditions (pH 8-10) whereas ester analogs hydrolyze [1].

Low-Volatility Alternative to Diethyl Ether in Hazardous Laboratory Operations

Compared to diethyl ether (boiling point 34.6°C, vapor pressure 442 mmHg at 20°C), 1-Butanol, 4,4,4-trifluoro-1-methoxy- offers a 59.9°C higher boiling point and approximately 15-fold lower vapor pressure, significantly reducing fire and explosion risks during large-scale extractions or distillations while maintaining inert ether-like reactivity [1].

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